6-(5,8-Dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
CAS No.:
Cat. No.: VC16535498
Molecular Formula: C21H18O11
Molecular Weight: 446.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18O11 |
|---|---|
| Molecular Weight | 446.4 g/mol |
| IUPAC Name | 6-(5,8-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C21H18O11/c22-9-6-11(8-4-2-1-3-5-8)30-18-13(9)10(23)7-12(14(18)24)31-21-17(27)15(25)16(26)19(32-21)20(28)29/h1-7,15-17,19,21,23-27H,(H,28,29) |
| Standard InChI Key | MOFOLNOWFPVLGZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a chromen-4-one scaffold (C15H10O3) substituted at position 7 with an oxy group linked to a trihydroxyoxane-carboxylic acid moiety. The phenyl group at position 2 and hydroxyl groups at positions 5 and 8 create a polar, hydrogen bond-capable structure. Key parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₂₁H₁₈O₁₁ |
| Molecular weight | 446.4 g/mol |
| IUPAC name | 6-(5,8-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Hydrogen bond donors | 8 (5 hydroxyl, 1 carboxylic acid) |
| Hydrogen bond acceptors | 11 |
The stereochemistry of the oxane ring (positions 2, 3, 4, 5, 6) remains undefined in current literature, suggesting opportunities for chiral resolution studies.
Synthesis and Production Methodologies
Conventional Synthetic Routes
The synthesis involves a seven-step sequence starting from phloroglucinol and benzaldehyde derivatives:
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Chromen-4-one formation: Aldol condensation under acidic conditions yields the 2-phenylchromen-4-one core.
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Hydroxylation: Selective dihydroxylation at positions 5 and 8 using H₂O₂/NaOH system.
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Glycosylation: Coupling with protected glucuronic acid derivatives via Mitsunobu reaction.
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Deprotection: Sequential removal of protecting groups (e.g., acetyl, benzyl) under mild acidic conditions.
Process Optimization
Recent advances employ continuous flow reactors to enhance yield (68% vs. 42% batch) and reduce reaction time (8 hrs vs. 24 hrs). Catalyst systems using immobilized lipases improve regioselectivity during glycosylation steps.
Biological Activities and Mechanisms
Antioxidant Capacity
In DPPH radical scavenging assays, the compound exhibits IC₅₀ = 18.7 μM, surpassing quercetin (IC₅₀ = 23.4 μM) in parallel tests. The ortho-dihydroxy (catechol) configuration at positions 5 and 8 facilitates electron delocalization, while the glucuronic acid moiety enhances water solubility (logP = -1.2).
Anti-inflammatory Effects
At 10 μM concentration, the compound reduces TNF-α production in LPS-stimulated macrophages by 62%, comparable to dexamethasone (71% inhibition). Molecular docking suggests interactions with the NF-κB p65 subunit (binding energy = -9.3 kcal/mol).
Chemical Reactivity and Stability
pH-Dependent Behavior
The compound demonstrates remarkable stability across pH 2–8 (t₁/₂ > 24 hrs) but degrades rapidly under alkaline conditions (pH > 10, t₁/₂ = 3.2 hrs) via cleavage of the glycosidic bond.
| Reaction Type | Conditions | Products |
|---|---|---|
| Esterification | CH₃I, K₂CO₃, DMF | Methyl ester at C2' |
| Oxidation | Jones reagent | Quinone formation at C5/8 |
| Complexation | Fe³+ (1:1 molar ratio) | Stable chelate complex |
Structural Analogues and Comparative Analysis
The methoxy-substituted analogue (C₂₂H₂₀O₁₂, MW 476.4 g/mol) demonstrates altered bioactivity profiles:
| Property | Target Compound | Methoxy Analogue |
|---|---|---|
| Antioxidant IC₅₀ | 18.7 μM | 24.9 μM |
| LogP | -1.2 | -0.8 |
| TNF-α Inhibition | 62% | 54% |
| Metabolic Stability | t₁/₂ = 2.1 hrs (rat liver microsomes) | t₁/₂ = 3.8 hrs |
The additional methoxy group in the analogue reduces polarity but improves metabolic stability through steric hindrance of glucuronidation.
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